4-(Trifluorovinyloxyphenyl)boronic acid
Overview
Description
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8H6BF3O3. It is known for its unique chemical properties, particularly its ability to participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
The synthesis of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid typically involves the reaction of 4-bromo-1-(1,2,2-trifluoroethenoxy)benzene with a boronic acid derivative under specific conditions. One common method includes the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethenoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid exerts its effects primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the transmetalation process, where the boronic acid transfers its organic group to the palladium, forming a new carbon-carbon bond . This mechanism is crucial for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar compounds to [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid include other boronic acids used in Suzuki-Miyaura coupling reactions, such as:
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-fluorophenylboronic acid
What sets [4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid apart is its trifluoroethenoxy group, which imparts unique electronic properties and reactivity, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZDWIPSGNEJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=C(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375360 | |
Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213701-14-5 | |
Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 213701-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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